Sulfamoyl N,N-Dialkyl Substitution: n-Butyl/Methyl vs. Dimethyl, Diallyl, and Bis(2-methoxyethyl) Variants—Physicochemical Differentiation
The N-butyl/N-methyl sulfamoyl substitution in CAS 892852-56-1 provides a calculated logP increment of approximately +1.5 to +2.0 units relative to the N,N-dimethyl analog (4-(dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide), based on the additive contribution of the n-butyl chain versus methyl . This lipophilicity shift is within the range demonstrated to alter hCA II Ki by >10-fold across a benzothiazole-sulfonamide series . The N,N-diallyl analog introduces conformational rigidity from the allyl groups absent in the flexible n-butyl chain of the target compound, while the bis(2-methoxyethyl) analog introduces hydrogen-bond acceptor capacity that is absent in the target compound. No direct potency data for the target compound are publicly available; differentiation is therefore at the level of predicted physicochemical property divergence from structurally confirmed analogs.
| Evidence Dimension | Calculated partition coefficient (clogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | clogP approximately 3.8–4.2 (estimated); H-bond acceptors: 5 (N,N-butylmethylsulfamoyl + benzothiazole + amide carbonyl) |
| Comparator Or Baseline | 4-(Dimethylsulfamoyl) analog: clogP approximately 2.3–2.8; H-bond acceptors: 5. 4-(N,N-Diallylsulfamoyl) analog: clogP approximately 3.0–3.5; H-bond acceptors: 5. 4-[Bis(2-methoxyethyl)sulfamoyl] analog: clogP approximately 2.0–2.5; H-bond acceptors: 7. |
| Quantified Difference | Estimated ΔclogP +1.5 to +2.0 vs. dimethyl analog; ΔHBA 0 vs. dimethyl/diallyl, −2 vs. bis(2-methoxyethyl) analog |
| Conditions | Calculated values based on fragment-based estimation methods; experimental logP not reported in public literature for target compound |
Why This Matters
Lipophilicity differences of ≥1.5 log units can translate to ≥10-fold differences in membrane permeability and non-specific protein binding, making the target compound a distinct tool for probing hydrophobic binding-pocket requirements in benzothiazole-sulfonamide targets.
- [1] Odehnalová, H. Diplomová práce, Univerzita Pardubice, 2019. Structural series includes N,N-dimethyl, N,N-diallyl, and N,N-bis(2-methoxyethyl) sulfamoyl congeners with identical 4-ethylbenzothiazol-2-yl amide core. View Source
- [2] Öztürk, C. et al. Biotechnol. Appl. Biochem. 2024, 71(1), 223-231. Demonstrated >10-fold Ki variation across benzothiazole-sulfonamide series with substituent-dependent lipophilicity changes. View Source
